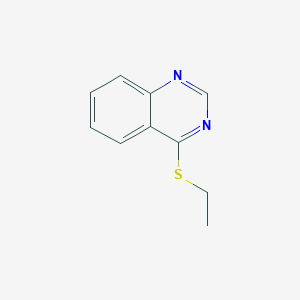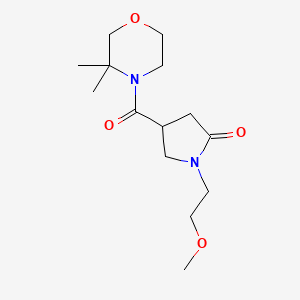
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one, also known as DMAP, is a widely used organic compound in scientific research. It is a white, crystalline powder that is soluble in many organic solvents. DMAP is a versatile reagent that can be used in a variety of chemical reactions, including acylation, esterification, and amidation. In
作用机制
The mechanism of action of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one as a catalyst is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst, facilitating the transfer of acyl groups from carboxylic acids to amines or alcohols. This compound can also act as a base, facilitating the deprotonation of acidic compounds.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects in humans. It is considered to be a relatively safe compound when handled properly.
实验室实验的优点和局限性
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a highly effective catalyst for a variety of chemical reactions. It is easy to handle and has a low toxicity. However, this compound can be expensive and is not always necessary for certain reactions. In addition, this compound can be sensitive to air and moisture, which can affect its effectiveness as a catalyst.
未来方向
There are several future directions for the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in scientific research. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another area of interest is the use of this compound in the synthesis of chiral compounds. Finally, there is interest in exploring the use of this compound in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, this compound is a versatile reagent that is widely used in scientific research. It is an effective catalyst for a variety of chemical reactions and has many potential applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. While this compound has some limitations, it remains a valuable tool for organic chemists and holds promise for future research.
合成方法
The synthesis of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3,3-dimethylmorpholine-4-carboxylic acid, which is achieved by reacting 3,3-dimethylmorpholine with chloroacetic acid. The resulting carboxylic acid is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyethylamine to yield this compound.
科学研究应用
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is widely used in organic synthesis as a catalyst for various chemical reactions. It is commonly used in the synthesis of amides, esters, and acyl chlorides. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, this compound is used in the analysis of drugs and metabolites in biological fluids.
属性
IUPAC Name |
4-(3,3-dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2)10-20-7-5-16(14)13(18)11-8-12(17)15(9-11)4-6-19-3/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDKFWAAUWPDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2CC(=O)N(C2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)

![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)

![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)
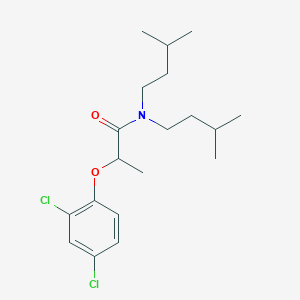

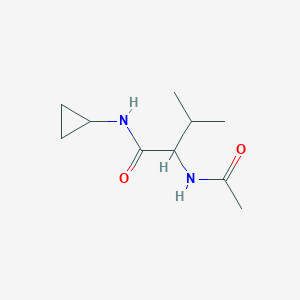
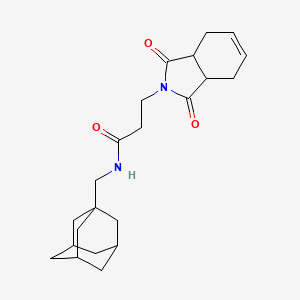
![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)
